REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([C:10]#N)[CH:7]=[CH:6][C:5]=1[CH3:12].S(=O)(=O)(O)[OH:15].[OH2:19]>>[CH3:12][C:5]1[CH:6]=[CH:7][C:8]([C:10]([OH:15])=[O:19])=[CH:9][C:4]=1[C:3]([OH:2])=[O:13]
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Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)C#N)C)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
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Type
|
CUSTOM
|
Details
|
The yellow solution was stirred at 150° C. for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow slurry
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitate was isolated via suction filtration
|
Type
|
WASH
|
Details
|
washed with water (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=O)O)C=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |